Stannane, chlorotriethenyl-

Description

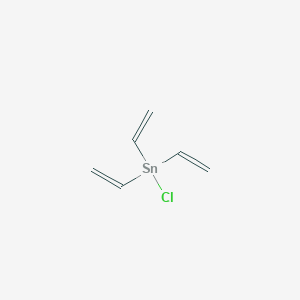

Stannane, chlorotriethyl- (IUPAC name: triethyltin chloride) is an organotin compound with the molecular formula C₆H₁₅ClSn and a molecular weight of 241.346 g/mol . Its CAS Registry Number is 994-31-0, and it is commonly referred to by synonyms such as Triethyltin chloride or Chlorotriethylstannane. Structurally, it consists of a tin atom bonded to three ethyl groups and one chlorine atom, forming a tetrahedral geometry.

Properties

CAS No. |

10008-90-9 |

|---|---|

Molecular Formula |

C6H9ClSn |

Molecular Weight |

235.3 g/mol |

IUPAC Name |

chloro-tris(ethenyl)stannane |

InChI |

InChI=1S/3C2H3.ClH.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1 |

InChI Key |

OEEKDHUOTUHEEY-UHFFFAOYSA-M |

SMILES |

C=C[Sn](C=C)(C=C)Cl |

Canonical SMILES |

C=C[Sn](C=C)(C=C)Cl |

Other CAS No. |

10008-90-9 |

Synonyms |

Chlorotrivinylstannane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Physical State |

|---|---|---|---|---|---|

| Chlorotriethylstannane | C₆H₁₅ClSn | 241.346 | 994-31-0 | 3 ethyl, 1 chlorine | White crystalline |

| Tetraethylstannane | C₈H₂₀Sn | 234.954 | 597-64-8 | 4 ethyl | Liquid |

| Tributylstannane | C₁₂H₂₈Sn | 291.06 | 688-73-3 | 3 butyl, 1 hydrogen | Liquid/Oily |

| Tetrakis(4-chlorophenyl)stannane | C₂₄H₁₆Cl₄Sn | 564.913 | 15799-48-1 | 4 para-chlorophenyl | Solid |

| Fluorotriphenylstannane | C₁₈H₁₅FSn | 361.01 | 379-52-2 | 3 phenyl, 1 fluorine | Solid |

Key Observations :

- Chlorine vs. Fluorine Substituents : Chlorotriethylstannane’s chlorine atom increases its molecular weight compared to fluorinated analogues like fluorotriphenylstannane. The electronegativity of chlorine also enhances its reactivity in substitution reactions .

- Alkyl vs. Aryl Groups : Tetraethylstannane (fully alkylated) is a liquid, while aryl-substituted stannanes like tetrakis(4-chlorophenyl)stannane are solids due to stronger intermolecular forces .

Computational Studies

Density Functional Theory (DFT) calculations, particularly the PBE0-GD3BJ method, accurately predict the solid-state geometries and ¹¹⁹Sn NMR chemical shifts of hypercoordinated stannanes . For chlorotriethylstannane, these methods predict a tetrahedral geometry with slight distortions due to the chlorine atom’s electronegativity.

Toxicity and Environmental Considerations

- Chlorotriethylstannane: Classified as hazardous due to its organotin content, which is associated with neurotoxicity. Handling requires strict adherence to safety protocols, including gloveboxes and ventilation .

Q & A

Basic: What synthetic methodologies are commonly employed for chlorotriethenylstannane, and how is purity validated experimentally?

Answer:

Chlorotriethenylstannane is synthesized via controlled reactions between triethyltin precursors and chlorine sources under inert conditions. A key method involves gas-phase reactions at low temperatures (-78°C) to minimize decomposition, as demonstrated in stannane-halogen systems . Analytical validation includes:

- Elemental Ratios : Sn:H:Cl ratios are determined using combustion analysis or mass spectrometry to confirm stoichiometry .

- Decomposition Monitoring : Gas chromatography (GC) or FTIR is used to detect byproducts like HCl, which forms during decomposition .

- Isotopic Analysis : Tin’s natural isotopes (e.g., ^116Sn, ^120Sn) aid in distinguishing reaction pathways via isotopic mass shifts in spectral data .

Advanced: How do steric effects from triethyl groups influence the reaction kinetics of chlorotriethenylstannane in cross-coupling reactions?

Answer:

The bulky triethyl groups impose steric hindrance, slowing nucleophilic substitution but stabilizing intermediates through hyperconjugation. Methodological insights include:

- Kinetic Studies : Use stopped-flow techniques under varying temperatures to measure activation parameters (ΔH‡, ΔS‡) .

- Computational Modeling : Density Functional Theory (DFT) simulations compare transition-state geometries with/without substituents, correlating steric bulk with energy barriers .

- Contradictions in Literature : Discrepancies in reported rate constants may arise from solvent polarity effects or incomplete exclusion of moisture, requiring rigorous inert-atmosphere protocols .

Basic: What safety protocols are critical when handling chlorotriethenylstannane in laboratory settings?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (organotin compounds are neurotoxic) .

- Decomposition Mitigation : Store under inert gas (argon/nitrogen) at -20°C to minimize HCl release .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Spill kits with neutralizing agents (e.g., sodium bicarbonate) must be accessible .

Advanced: How can isotopic labeling and high-resolution FTIR resolve ambiguities in the vibrational spectra of chlorotriethenylstannane?

Answer:

- Isotopic Substitution : Synthesize ^116Sn-enriched analogs to isolate tin-specific vibrational modes (e.g., Sn-Cl stretching at ~600-850 cm⁻¹) from background noise .

- Spectral Deconvolution : Use Fourier-transform infrared (FTIR) spectroscopy at resolutions ≤0.001 cm⁻¹ to distinguish overlapping bands in the bending dyad region .

- Validation : Compare experimental data with quantum mechanical calculations (e.g., anharmonic force fields) to assign spectral lines accurately .

Basic: What are the predominant decomposition pathways of chlorotriethenylstannane, and how are they experimentally detected?

Answer:

- Pathway 1 : Thermal decomposition yields HCl and ethylene via β-hydride elimination, detectable via GC-MS or conductivity probes .

- Pathway 2 : Hydrolysis in humid air produces SnO₂ and HCl, monitored by pH indicators or Raman spectroscopy .

- Mitigation : Conduct stability assays using thermogravimetric analysis (TGA) under controlled humidity .

Advanced: What computational strategies align with experimental NMR data to elucidate the electronic structure of chlorotriethenylstannane?

Answer:

- DFT/NMR Correlation : Calculate ^119Sn chemical shifts using hybrid functionals (e.g., B3LYP) with solvent-polarizable continuum models (PCM). Compare with experimental NMR to validate Sn-Cl bond polarization .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between Sn-Cl σ* orbitals and adjacent C-H bonds, explaining deshielding trends in NMR .

- Contradictions : Discrepancies between calculated and observed shifts may arise from dynamic effects (e.g., solvent exchange), requiring explicit solvation models .

Basic: How are impurities in chlorotriethenylstannane quantified, and what thresholds affect experimental reproducibility?

Answer:

- Chromatographic Methods : Use HPLC with UV-Vis detection (λ = 254 nm) to quantify residual triethyltin chloride (threshold: <0.1 mol%) .

- Elemental Analysis : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects trace metal contaminants (e.g., Al, Li from synthesis) at ppm levels .

- Impact on Reactivity : Impurities >1% alter reaction stoichiometry in catalysis, necessitating pre-purification via vacuum distillation .

Advanced: What mechanistic insights into Sn-H bond activation can be derived from comparative studies of chlorotriethenylstannane and its germanium analogs?

Answer:

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D for Sn-H vs. Ge-H bonds in H₂ elimination reactions to probe bond dissociation energies .

- Spectroscopic Probes : Use X-ray Absorption Near-Edge Structure (XANES) to compare Sn and Ge oxidation states during bond cleavage .

- Theoretical Challenges : Larger relativistic effects in tin complicate direct comparisons, requiring scalar relativistic corrections in DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.